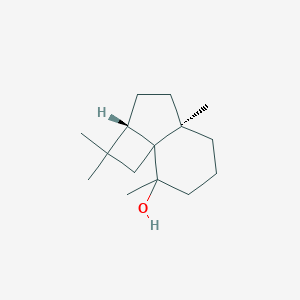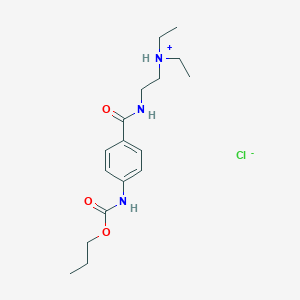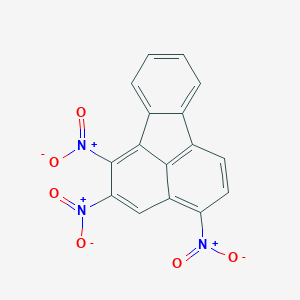![molecular formula C17H11Cl2FN2O3 B034371 7-CHLORO-1-(4-CHLORO-PHENYL)-6-FLUORO-4-OXO-1,4-DIHYDRO-[1,8]NAPHTHYRIDINE-3-CARBOXYLIC ACID ETHYL ESTER CAS No. 100491-37-0](/img/structure/B34371.png)
7-CHLORO-1-(4-CHLORO-PHENYL)-6-FLUORO-4-OXO-1,4-DIHYDRO-[1,8]NAPHTHYRIDINE-3-CARBOXYLIC ACID ETHYL ESTER
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 7-chloro-1-(4-chlorophenyl)-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate is a synthetic compound belonging to the class of fluoroquinolones. Fluoroquinolones are known for their broad-spectrum antibacterial activity, making them valuable in the treatment of various bacterial infections .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 7-chloro-1-(4-chlorophenyl)-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the naphthyridine core.
Halogenation: Introduction of chlorine and fluorine atoms at specific positions on the naphthyridine ring.
Esterification: Formation of the ethyl ester group at the carboxylate position.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Batch Reactors: Utilization of batch reactors for controlled synthesis.
Purification: Multiple purification steps, including recrystallization and chromatography, to achieve the desired purity.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 7-chloro-1-(4-chlorophenyl)-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: Halogen atoms can be substituted with other functional groups.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Use of oxidizing agents like potassium permanganate.
Reduction: Reducing agents such as sodium borohydride.
Major Products
The major products formed from these reactions include various derivatives with modified functional groups, enhancing the compound’s biological activity .
Aplicaciones Científicas De Investigación
Ethyl 7-chloro-1-(4-chlorophenyl)-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its antibacterial properties against gram-positive and gram-negative bacteria.
Medicine: Investigated for potential use in treating bacterial infections resistant to other antibiotics.
Industry: Utilized in the development of new antibacterial agents
Mecanismo De Acción
The compound exerts its antibacterial effects by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription. This inhibition leads to the disruption of bacterial DNA processes, ultimately causing cell death .
Comparación Con Compuestos Similares
Similar Compounds
Ciprofloxacin: Another fluoroquinolone with a similar mechanism of action.
Levofloxacin: Known for its broad-spectrum antibacterial activity.
Moxifloxacin: Effective against a wide range of bacterial infections.
Uniqueness
Ethyl 7-chloro-1-(4-chlorophenyl)-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate is unique due to its specific halogenation pattern, which enhances its antibacterial potency and spectrum of activity compared to other fluoroquinolones .
Propiedades
Número CAS |
100491-37-0 |
|---|---|
Fórmula molecular |
C17H11Cl2FN2O3 |
Peso molecular |
381.2 g/mol |
Nombre IUPAC |
ethyl 7-chloro-1-(4-chlorophenyl)-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylate |
InChI |
InChI=1S/C17H11Cl2FN2O3/c1-2-25-17(24)12-8-22(10-5-3-9(18)4-6-10)16-11(14(12)23)7-13(20)15(19)21-16/h3-8H,2H2,1H3 |
Clave InChI |
VDJXNRLOCJTVIP-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CN(C2=NC(=C(C=C2C1=O)F)Cl)C3=CC=C(C=C3)Cl |
SMILES canónico |
CCOC(=O)C1=CN(C2=NC(=C(C=C2C1=O)F)Cl)C3=CC=C(C=C3)Cl |
Sinónimos |
7-CHLORO-1-(4-CHLORO-PHENYL)-6-FLUORO-4-OXO-1,4-DIHYDRO-[1,8]NAPHTHYRIDINE-3-CARBOXYLIC ACID ETHYL ESTER |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Tris[2-(3-mercaptopropionyloxy)ethyl] isocyanurate](/img/structure/B34299.png)





![2-[2-[2-[2-[bis(carboxymethyl)amino]-5-[methoxy-(6-nitro-1,3-benzodioxol-5-yl)methyl]phenoxy]ethoxy]-N-(carboxymethyl)-4-methylanilino]acetic acid](/img/structure/B34308.png)




![7,8,9,10-tetrahydro-6H-azepino[1,2-a]benzimidazole](/img/structure/B34316.png)
